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Compound of Interest

Compound Name:
2-Chloro-3-methoxy-6-

nitropyridine

CAS No.: 886371-75-1

Cat. No.: B1395836 Get Quote

Executive Summary & Retrosynthetic Logic
The synthesis of 2-Chloro-3-methoxy-6-nitropyridine presents a regioselectivity challenge.

The pyridine ring is electron-deficient, making electrophilic aromatic substitution (nitration)

difficult without activating groups. The 3-methoxy group is the key lever here; it is a strong

activator and an ortho/para director.

Retrosynthetic Analysis
To achieve the 2,3,6-substitution pattern, we must introduce the nitro group at the 6-position.

Directing Effects: In 2-chloro-3-methoxypyridine, the 2-position is blocked. The methoxy

group at C3 activates C2 (blocked), C4 (ortho), and C6 (para).

Regiocontrol: While C4 is activated, it is sterically encumbered by the adjacent methoxy

group and the C5 proton. C6 is para to the methoxy and less sterically hindered, making it

the preferred site for electrophilic attack (Nitration).

The Pathway:

Precursor Sourcing/Synthesis: 2-Chloro-3-hydroxypyridine (Starting Material).

Functionalization:O-Methylation to lock the activating group.
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Transformation: Regioselective Nitration at C6.
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Figure 1: Retrosynthetic disconnection strategy highlighting the critical C-N bond formation.

Detailed Experimental Protocol
Phase 1: Synthesis of 2-Chloro-3-methoxypyridine
If the intermediate is not purchased, it must be synthesized from 2-chloro-3-hydroxypyridine.

Direct methylation is preferred over diazomethane for safety and scalability.

Reagents:

Substrate: 2-Chloro-3-hydroxypyridine (1.0 eq)

Alkylating Agent: Methyl Iodide (MeI) (1.2 eq) or Dimethyl Sulfate (DMS)

Base: Potassium Carbonate (

) (2.0 eq)
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Solvent: DMF or Acetone (Anhydrous)

Protocol:

Dissolution: Charge a reaction vessel with 2-chloro-3-hydroxypyridine and anhydrous DMF

(5-10 volumes).

Deprotonation: Add

in a single portion. Stir at ambient temperature for 30 minutes to ensure formation of the
phenoxide anion.

Addition: Cool the mixture to 0°C. Add Methyl Iodide dropwise to control the exotherm.

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

Monitor via TLC (Hexane:EtOAc 7:3) or HPLC.

Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry

over

, and concentrate.

Purification: Usually obtained as a clean oil or low-melting solid. If necessary, purify via short

silica plug.

Phase 2: Regioselective Nitration (The Critical Step)
This step requires precise temperature control to prevent dinitration or decomposition of the

methoxy group.

Reagents:

Substrate: 2-Chloro-3-methoxypyridine (1.0 eq)

Acid Solvent: Concentrated Sulfuric Acid (

) (5.0 vol)

Nitrating Agent: Fuming Nitric Acid (
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, >90%) (1.5 eq)

Protocol:

Preparation: In a round-bottom flask equipped with a thermometer and drying tube, place the

2-chloro-3-methoxypyridine.

Solvation: Cool the flask to 0°C in an ice/salt bath. Slowly add concentrated

. Note: This is exothermic. Stir until fully dissolved.

Nitration: Add Fuming

dropwise via an addition funnel, maintaining the internal temperature below 10°C.

Scientific Insight: Keeping the temperature low initially favors the kinetic product and

prevents oxidation of the pyridine ring or ether cleavage.

Progression: After addition, allow the reaction to warm to RT slowly. If reaction is sluggish

(monitored by HPLC), heat gently to 40-50°C for 2 hours.

Checkpoint: Monitor for the disappearance of starting material. The product (6-nitro) is less

polar than the starting material.

Quench: Pour the reaction mixture slowly onto crushed ice (10x weight of acid) with vigorous

stirring.

Isolation: The product often precipitates as a yellow solid. Filter the solid.

Alternative: If no precipitate, neutralize to pH 4-5 with NaOH solution (keep cold!) and

extract with Dichloromethane (DCM).

Purification: Recrystallize from Ethanol or purify via column chromatography (Gradient: 0-

20% EtOAc in Hexanes).

Data Summary Table:
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Parameter Specification Notes

Appearance Yellow crystalline solid Typical of nitropyridines

Yield (Step 1) 85 - 92% High efficiency O-alkylation

Yield (Step 2) 60 - 75% Regioselectivity dependent

Key Impurity 4-Nitro isomer
Usually <10% due to steric

hindrance

Safety High
Nitration generates

gas; use fume hood

Reaction Pathway Visualization
The following diagram illustrates the forward reaction flow, including reagents and conditions.

2-Chloro-3-hydroxypyridine Step 1: Methylation
MeI, K2CO3, DMF, 25°C 2-Chloro-3-methoxypyridine

Step 2: Nitration
HNO3 (Fuming), H2SO4

0°C -> 45°C

2-Chloro-3-methoxy-
6-nitropyridine

Major Isomer (Para to OMe)

Click to download full resolution via product page

Figure 2: Forward synthesis pathway. Step 2 exploits the para-directing effect of the methoxy

group.

Quality Control & Troubleshooting
Regiochemistry Confirmation
It is vital to distinguish the 6-nitro product from the potential 4-nitro impurity.

1H NMR (DMSO-d6):

6-Nitro (Target): Look for two doublets for the pyridine protons (H4 and H5). The coupling

constant (
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) will be characteristic of ortho coupling (~8 Hz).

4-Nitro (Impurity): The protons would be at H5 and H6. H6 is typically very deshielded

(downfield, >8.5 ppm) due to being adjacent to the ring nitrogen.

NOESY: A Nuclear Overhauser Effect (NOE) should be observed between the Methoxy

group (at C3) and the proton at C4. If the nitro is at C4, this signal will be absent.

Common Issues
Low Yield in Nitration: Often caused by "over-cooking." If the temperature exceeds 60°C, the

methoxy group can be hydrolyzed or oxidized.

Incomplete Methylation: Ensure the starting material is dry. Water interferes with the

base strength in aprotic solvents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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